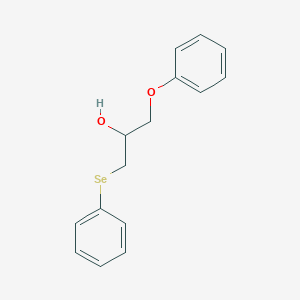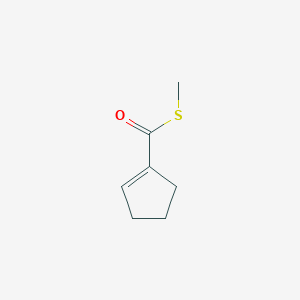![molecular formula C25H24N2S B14405203 1-Ethyl-2-methyl-3-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]-1H-indole CAS No. 88103-97-3](/img/structure/B14405203.png)
1-Ethyl-2-methyl-3-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-methyl-3-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs.
Métodos De Preparación
The synthesis of 1-Ethyl-2-methyl-3-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Coupling with Thiophene: The thiophene moiety is attached via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a palladium catalyst.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .
Análisis De Reacciones Químicas
1-Ethyl-2-methyl-3-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include various substituted indoles and thiophenes, which can be further utilized in synthetic chemistry .
Aplicaciones Científicas De Investigación
1-Ethyl-2-methyl-3-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]-1H-indole has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anticancer agent due to its ability to interact with specific cellular targets.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Material Science: The compound’s unique structure makes it a candidate for developing novel organic materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-2-methyl-3-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The indole and thiophene moieties facilitate binding to active sites, leading to inhibition or activation of specific biochemical pathways. This interaction can result in various biological effects, including anticancer activity and enzyme inhibition .
Comparación Con Compuestos Similares
Similar compounds to 1-Ethyl-2-methyl-3-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]-1H-indole include other indole derivatives such as:
1-Methyl-2-phenylindole: Known for its use in organic synthesis and medicinal chemistry.
2-Ethyl-3-methylindole: Studied for its biological activities and potential therapeutic applications.
3-(2-Thienyl)-1H-indole: Explored for its electronic properties and use in material science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Propiedades
Número CAS |
88103-97-3 |
|---|---|
Fórmula molecular |
C25H24N2S |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
1-ethyl-2-methyl-3-[(2-methyl-1H-indol-3-yl)-thiophen-2-ylmethyl]indole |
InChI |
InChI=1S/C25H24N2S/c1-4-27-17(3)24(19-11-6-8-13-21(19)27)25(22-14-9-15-28-22)23-16(2)26-20-12-7-5-10-18(20)23/h5-15,25-26H,4H2,1-3H3 |
Clave InChI |
IZYIVRZSGGOHEI-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C2=CC=CC=C21)C(C3=CC=CS3)C4=C(NC5=CC=CC=C54)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide](/img/structure/B14405138.png)
![1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14405141.png)

![1,4-Diethenylbicyclo[2.2.2]octane](/img/structure/B14405155.png)
![1,8-Diazabicyclo[6.4.3]pentadecane](/img/structure/B14405158.png)

![3,5,5-Trimethyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14405163.png)
![N-Ethyl-N'-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea](/img/structure/B14405165.png)
![3-[Bis(methylsulfanyl)methylidene]octan-2-OL](/img/structure/B14405170.png)

![4,4'-[Methylenebis(oxy)]diphenol](/img/structure/B14405190.png)

